N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
Description
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-benzyl-4-(methanesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-21(17,18)16-13-7-9-14(10-8-13)22(19,20)15-11-12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIPDURESSFLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with benzylamine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale reactions using readily available starting materials such as thiols and amines. The oxidative coupling of thiols and amines is a common method for synthesizing sulfonamides, as it streamlines the synthetic route and reduces waste generation .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced sulfonamides, and substituted sulfonamides .
Scientific Research Applications
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Medicine: Explored as a potential drug candidate for treating bacterial infections and certain types of cancer.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For example, it can inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the production of nucleotides, ultimately preventing bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
N-BENZYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its benzyl and methanesulfonamide groups provide distinct chemical properties that can be exploited in various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
